5-ethyl-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one
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Overview
Description
5-ETHYL-2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a dihydropyrimidinone core
Preparation Methods
The synthesis of 5-ETHYL-2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a catalyst.
Attachment of the Piperazine to the Dihydropyrimidinone Core: The piperazine intermediate is then reacted with a dihydropyrimidinone derivative under specific conditions to form the desired compound.
Final Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
5-ETHYL-2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-ETHYL-2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension and cardiac arrhythmias.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including neurotransmitter receptors and enzymes.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 5-ETHYL-2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to physiological effects such as vasodilation or inhibition of smooth muscle contraction . Molecular docking studies and in vitro assays help elucidate these interactions and pathways.
Comparison with Similar Compounds
Similar compounds include:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Used for managing hypertension, also targeting alpha1-adrenergic receptors.
5-ETHYL-2-({2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to these similar compounds.
Properties
Molecular Formula |
C20H26N4O3S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
5-ethyl-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H26N4O3S/c1-4-15-14(2)21-20(22-19(15)26)28-13-18(25)24-11-9-23(10-12-24)16-7-5-6-8-17(16)27-3/h5-8H,4,9-13H2,1-3H3,(H,21,22,26) |
InChI Key |
FNPMFZOEPPRBIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
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